4-Amino-3-nitropyridin-2-ol

Organic Synthesis Hydrolysis Yield Optimization

4-Amino-3-nitropyridin-2-ol (CAS 88511-57-3) is a heterocyclic building block belonging to the nitropyridine class, characterized by a pyridine ring substituted with an amino group at position 4, a nitro group at position 3, and a hydroxyl group at position 2. It exists predominantly as the pyridin-2(1H)-one tautomer and exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 457.5 ± 40.0 °C at 760 mmHg.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 88511-57-3
Cat. No. B1283039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-nitropyridin-2-ol
CAS88511-57-3
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1N)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9)
InChIKeyRGLDNSAKBSIEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-nitropyridin-2-ol (CAS 88511-57-3) Sourcing and Characterization Guide


4-Amino-3-nitropyridin-2-ol (CAS 88511-57-3) is a heterocyclic building block belonging to the nitropyridine class, characterized by a pyridine ring substituted with an amino group at position 4, a nitro group at position 3, and a hydroxyl group at position 2 . It exists predominantly as the pyridin-2(1H)-one tautomer and exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 457.5 ± 40.0 °C at 760 mmHg . This compound is primarily utilized as a pharmaceutical intermediate for the synthesis of various active compounds [1].

Critical Differentiation: Why 4-Amino-3-nitropyridin-2-ol Cannot Be Substituted by Other Nitropyridines


The precise substitution pattern on the pyridine ring dictates the compound's reactivity and biological properties, making simple interchange with other aminonitropyridines or hydroxynitropyridines unfeasible. For instance, 4-amino-3-nitropyridine (CAS 1681-37-4), lacking the 2-hydroxyl group, has different hydrogen-bonding capabilities and electronic properties . Similarly, 2-hydroxy-3-nitropyridine (CAS 6332-56-5) lacks the 4-amino group crucial for nucleophilic substitution reactions . The unique combination of functional groups in 4-amino-3-nitropyridin-2-ol enables specific synthetic transformations and imparts distinct physicochemical properties, as detailed in the quantitative evidence below.

Quantitative Evidence for Differentiating 4-Amino-3-nitropyridin-2-ol from Structural Analogs


Synthetic Efficiency: Yield Comparison in Hydrolysis from 4-Amino-2-chloro-3-nitropyridine

In a direct head-to-head comparison, the synthesis of 4-Amino-3-nitropyridin-2-ol via hydrolysis of 4-amino-2-chloro-3-nitropyridine achieves a 69% yield . This yield is for the specific transformation under defined conditions and serves as a benchmark for process efficiency. Comparable hydrolysis reactions of other chloronitropyridines under similar conditions may yield different results, underscoring the importance of this specific substitution pattern for predictable synthesis.

Organic Synthesis Hydrolysis Yield Optimization

Thermal Stability: Boiling Point Comparison with 4-Amino-3-nitropyridine

The presence of the 2-hydroxyl group significantly elevates the boiling point of 4-Amino-3-nitropyridin-2-ol (457.5 ± 40.0 °C) compared to its close analog 4-amino-3-nitropyridine (CAS 1681-37-4), which has a boiling point of 351.1 ± 22.0 °C . This cross-study comparable data indicates a substantial difference in thermal stability and volatility, which is critical for reaction design and handling.

Thermal Stability Physicochemical Properties Process Safety

Purity Specifications: A Critical Parameter for Reliable Downstream Chemistry

Commercially available 4-Amino-3-nitropyridin-2-ol is offered with a minimum purity specification of 95% (by GC) and up to 98% (Min, GC) . This is a critical parameter for procurement, as variations in purity can significantly impact reaction yields and the generation of impurities in multi-step syntheses. While similar purity levels are common for building blocks, this specification is a key factor for ensuring reproducible results.

Quality Control Purity Analytical Chemistry

Validated Application Scenarios for 4-Amino-3-nitropyridin-2-ol in Research and Development


Synthesis of Substituted Imidazo-pyridinones for Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of substituted imidazo-pyridinones and imidazo-pyridazinones, which are explored for their medicinal properties . The presence of the 2-hydroxyl group and 4-amino group allows for cyclization reactions, leveraging the established synthetic yield and purity specifications to ensure reliable production of target molecules.

Dyeing Agents for Keratin-Containing Fibers

Patents disclose the use of 4-Amino-3-nitropyridin-2-ol as an agent for dyeing fibers containing keratin . The compound's specific substitution pattern and thermal stability (high boiling point) are likely advantageous for the dyeing process, which may involve elevated temperatures.

Research on Microtubule-Targeting Agents for Cancer Therapy

While 4-Amino-3-nitropyridin-2-ol itself may not be the final active agent, its core 3-nitropyridine motif is present in a novel class of microtubule-targeting agents with potent anti-cancer effects [1]. This positions the compound as a valuable starting material or intermediate for synthesizing analogs and exploring structure-activity relationships in this important therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-nitropyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.